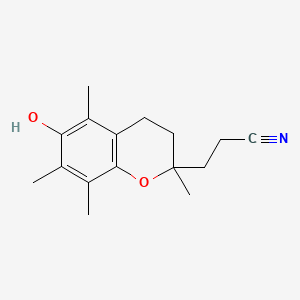
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile is a chemical compound known for its antioxidant properties. It is a derivative of vitamin E and is often used in various scientific research applications due to its ability to scavenge free radicals and protect cells from oxidative stress.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid.
Conversion to Intermediate: This compound is then converted to an intermediate through a series of reactions involving nitrile formation.
Final Product: The intermediate is further reacted under specific conditions to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in controlled environments.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反应分析
Types of Reactions
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while reduction may produce various reduced forms of the compound.
科学研究应用
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing cellular damage. It also modulates the activity of certain enzymes involved in oxidative stress pathways, providing a protective effect against oxidative damage .
相似化合物的比较
Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid: Another derivative of vitamin E with similar antioxidant properties.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in various oxidation reactions.
Ascorbic Acid (Vitamin C): A well-known antioxidant used in various applications.
Uniqueness
3-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile is unique due to its specific structure, which provides a balance between hydrophilic and lipophilic properties. This allows it to interact with both aqueous and lipid environments, making it versatile in various applications. Its ability to scavenge a wide range of free radicals and its stability under different conditions further enhance its utility in scientific research and industrial applications .
属性
CAS 编号 |
114010-97-8 |
|---|---|
分子式 |
C16H21NO2 |
分子量 |
259.349 |
IUPAC 名称 |
3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanenitrile |
InChI |
InChI=1S/C16H21NO2/c1-10-11(2)15-13(12(3)14(10)18)6-8-16(4,19-15)7-5-9-17/h18H,5-8H2,1-4H3 |
InChI 键 |
YBRKMFFHXSYDJP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2CCC(OC2=C1C)(C)CCC#N)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





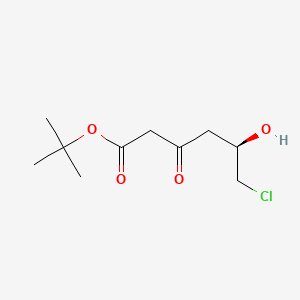
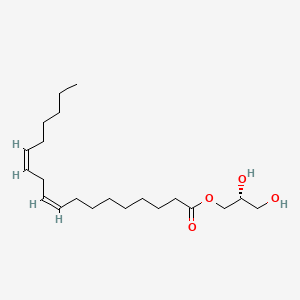
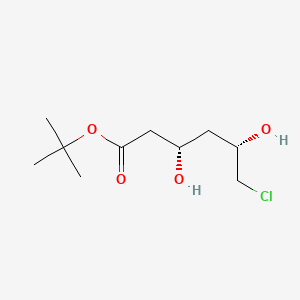
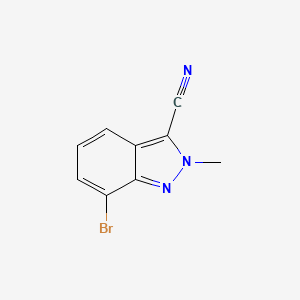

![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)
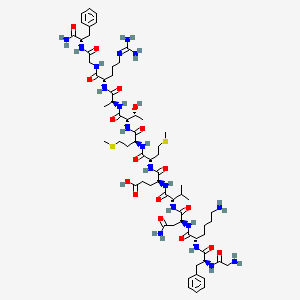
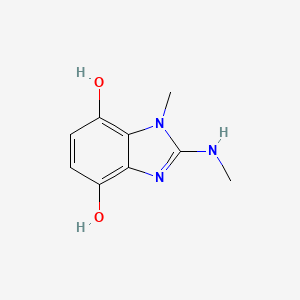
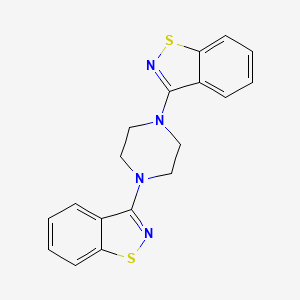
![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)
